3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide
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Description
3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide is a useful research compound. Its molecular formula is C21H26N4O3S and its molecular weight is 414.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase . This enzyme is crucial for the replication of the HCV, making it a key target for antiviral drugs .
Mode of Action
The compound acts as a potent inhibitor of the HCV RNA-dependent RNA polymerase . It binds to the polymerase, preventing it from synthesizing new viral RNA strands . This inhibits the replication of the virus within the host cells .
Biochemical Pathways
The compound affects the HCV replication pathway. By inhibiting the RNA-dependent RNA polymerase, it disrupts the viral replication cycle . This prevents the production of new virus particles, limiting the spread of the infection within the host .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been found to exhibit effective concentrations in the range of 16.4–59.8 μM
Result of Action
The inhibition of the HCV RNA-dependent RNA polymerase results in a significant reduction in viral replication . This leads to a decrease in the viral load within the host, alleviating the symptoms of the infection and potentially leading to the clearance of the virus .
Properties
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[3-(N-ethylanilino)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-2-25(17-9-4-3-5-10-17)16-8-15-22-21(26)14-13-20-23-18-11-6-7-12-19(18)29(27,28)24-20/h3-7,9-12H,2,8,13-16H2,1H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRDMEXGYYOLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCC1=NS(=O)(=O)C2=CC=CC=C2N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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